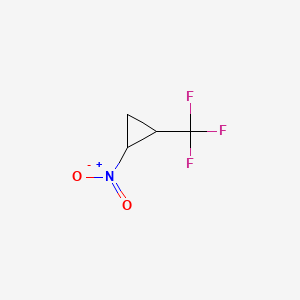![molecular formula C22H23NO5 B15127926 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-O-allyl-L-homoserine is a derivative of the amino acid homoserine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group. This compound is primarily used in peptide synthesis and serves as a building block for the creation of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Fmoc-O-allyl-L-homoserine can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of homoserine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group is then added to the hydroxyl group of homoserine using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of N-Fmoc-O-allyl-L-homoserine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-O-allyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The allyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Epoxides: and from oxidation reactions.
Deprotected homoserine: from reduction reactions.
Substituted homoserine derivatives: from substitution reactions.
Aplicaciones Científicas De Investigación
N-Fmoc-O-allyl-L-homoserine is widely used in scientific research, particularly in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of N-Fmoc-O-allyl-L-homoserine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The allyl group can be selectively removed or modified to introduce additional functional groups, allowing for the creation of diverse peptide structures .
Comparación Con Compuestos Similares
N-Fmoc-O-allyl-L-homoserine is unique due to its dual protection with both Fmoc and allyl groups. Similar compounds include:
N-Fmoc-O-trityl-L-homoserine: Uses a trityl group instead of an allyl group for hydroxyl protection.
N-Fmoc-O-tert-butyl-L-homoserine: Uses a tert-butyl group for hydroxyl protection.
These similar compounds offer different protection strategies, allowing for selective deprotection and functionalization based on the specific requirements of the synthesis .
Propiedades
Fórmula molecular |
C22H23NO5 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25) |
Clave InChI |
AKJXDNFVBPKEBT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)





![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)


![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)

